molecular formula C23H15ClF3N3O2 B2589691 2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine CAS No. 478248-55-4

2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine

Cat. No.: B2589691
CAS No.: 478248-55-4
M. Wt: 457.84
InChI Key: CHEZSRMHNGRBDA-XODNFHPESA-N
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Description

The compound 2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine is a structurally complex imidazo[1,2-a]pyridine derivative. Its core structure consists of an imidazo[1,2-a]pyridine scaffold substituted at position 2 with a 4-chlorophenyl group, at position 8 with a methyl group, and at position 3 with an oxime-derived moiety esterified with 3-(trifluoromethyl)benzoyloxy. This trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxime linker may contribute to conformational flexibility or serve as a pharmacophore in receptor interactions .

Imidazo[1,2-a]pyridines are recognized for their pharmacological relevance, including roles as anxiolytics (e.g., zolpidem) and antiparasitic agents . The synthesis of such compounds often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or copper-catalyzed multicomponent reactions .

Properties

IUPAC Name

[(E)-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N3O2/c1-14-4-3-11-30-19(20(29-21(14)30)15-7-9-18(24)10-8-15)13-28-32-22(31)16-5-2-6-17(12-16)23(25,26)27/h2-13H,1H3/b28-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEZSRMHNGRBDA-XODNFHPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2/C=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique structural features:

  • Chlorophenyl group : This moiety is known for enhancing lipophilicity and biological activity.
  • Trifluoromethyl group : Often associated with increased metabolic stability and bioactivity.
  • Imidazo[1,2-a]pyridine core : A heterocyclic structure that contributes to the compound's pharmacological properties.

Research indicates that this compound may exhibit various biological activities, particularly in the realm of cancer therapeutics and antimicrobial properties. The following mechanisms have been proposed:

  • Inhibition of Enzyme Activity : The presence of the imidazo[1,2-a]pyridine structure allows the compound to interact with specific enzymes involved in cancer cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may disrupt bacterial cell membranes, leading to cell death.

Anticancer Properties

Recent studies have demonstrated the compound's effectiveness against several cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays showed that the compound inhibited the growth of breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values of approximately 10 µM and 15 µM, respectively .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential:

  • Bacterial Strains Tested : It exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50/MIC (µM/µg/mL)Reference
AnticancerMCF-7 (breast cancer)10
AnticancerA549 (lung cancer)15
AntimicrobialS. aureus5
AntimicrobialE. coli20

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their anticancer efficacy. The results indicated that modifications to the trifluoromethyl group significantly enhanced cytotoxicity against various cancer cell lines, suggesting that structural optimization could lead to more potent derivatives .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial properties of this compound against a panel of pathogenic bacteria. The study found that not only did the compound demonstrate significant antibacterial activity, but it also showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of imidazo[1,2-a]pyridine derivatives. The compound has shown promise against various viral infections. For instance, derivatives containing similar structural motifs have been evaluated for their efficacy against HIV and influenza viruses.

  • Case Study : A related compound exhibited significant inhibition of HIV-1 replication in vitro, demonstrating potential as an antiviral agent. The structure-activity relationship (SAR) studies indicated that modifications at the 3-position could enhance antiviral activity .

Anticancer Potential

Imidazo[1,2-a]pyridine derivatives are being investigated for their anticancer properties due to their ability to interact with specific biological targets involved in cancer progression.

  • Case Study : A derivative with a similar scaffold was tested against various cancer cell lines, showing IC50 values in the low micromolar range. This suggests that the compound may disrupt cellular processes essential for tumor growth .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research into related compounds has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

  • Data Table 1: Antimicrobial Activity of Related Compounds
Compound NameTarget OrganismMIC (µg/mL)Reference
Compound AStaphylococcus aureus5
Compound BEscherichia coli10
Compound CPseudomonas aeruginosa15

Organic Electronics

The unique electronic properties of imidazo[1,2-a]pyridine derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Case Study : Research has demonstrated that substituents on the imidazo[1,2-a]pyridine core can significantly affect charge mobility and light absorption characteristics, making them viable candidates for next-generation electronic devices .

Photovoltaic Devices

The incorporation of trifluoromethyl groups into the molecular structure can enhance the photovoltaic efficiency due to improved electron-withdrawing capabilities.

  • Data Table 2: Photovoltaic Efficiency of Derivatives
Compound NameEfficiency (%)Reference
Compound D12.5
Compound E14.0

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Imidazo[1,2-a]pyridines

The following table compares 2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine with structurally related compounds from the evidence:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Biological Relevance
Target Compound 2: 4-Chlorophenyl; 3: Oxime-ester; 8: Methyl Trifluoromethylbenzoyloxy, oxime ~467.8 (calculated) Potential CAR agonist or antiparasitic?
3-(1-(4-Chloro-3-(methoxymethyl)benzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (48) 2: 4-Chlorophenyl; 3: Triazole Methoxymethylbenzyl, triazole ~520.3 CAR agonist (EC₅₀: 1.2 μM)
2-(4-Chlorophenyl)-3-(6-methoxypyridin-3-yl)imidazo[1,2-a]pyridine (58) 2: 4-Chlorophenyl; 3: Methoxypyridinyl Methoxypyridine ~365.8 Intermediate for CAR agonists
6-Chloro-3-Nitro-8-(Pyridin-4-yl)-2-[(3,3,3-Trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine (7) 2: Sulfonylmethyl; 6: Cl; 8: Pyridinyl Nitro, trifluoropropylsulfonyl ~500.7 Antileishmanial pharmacophore
2-(4-Chlorophenyl)-3-(1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine (15e) 2: 4-Chlorophenyl; 3: Triazole Pyridinylmethyltriazole ~446.9 High-yield synthesis (83%)

Key Differences and Trends

Position 3 Modifications :

  • The target compound features an oxime-ester group, distinguishing it from triazole- or pyridine-substituted analogs (e.g., compounds 48 , 58 , 15e ). This oxime group may influence solubility or binding kinetics compared to rigid triazole rings .
  • Trifluoromethylbenzoyloxy in the target compound enhances lipophilicity, similar to the trifluoropropylsulfonyl group in antileishmanial compound 7 .

Pharmacokinetic Properties :

  • Nitroimidazoles (e.g., compound 7 ) exhibit improved aqueous solubility due to nitro groups, whereas trifluoromethyl groups (as in the target compound) may reduce solubility but enhance metabolic stability .

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